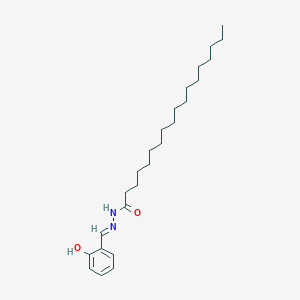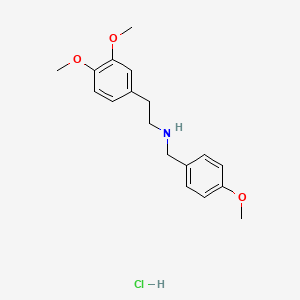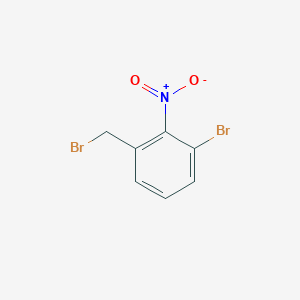
3-(2-叠氮乙基)-1H-吲哚
描述
3-(2-Azidoethyl)-1H-indole is an organic compound that features an indole core substituted with an azidoethyl group at the third position. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility. The azido group in this compound introduces unique reactivity, making it valuable for various chemical transformations and applications.
科学研究应用
3-(2-Azidoethyl)-1H-indole has several applications in scientific research:
作用机制
Target of Action
Azide-containing compounds are often used in click chemistry reactions , suggesting that this compound might interact with a variety of biological targets.
Mode of Action
Azides are known to participate in copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This reaction, often referred to as a “click” reaction, is characterized by its efficiency and specificity, suggesting that 3-(2-azidoethyl)-1H-indole could interact specifically with its targets.
Biochemical Pathways
Azide-containing compounds have been used in the study of various biochemical pathways due to their reactivity and the specificity of click chemistry .
Pharmacokinetics
Azide-containing compounds are generally known to have fast blood clearance and linear pharmacokinetics . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied in more detail to fully understand its bioavailability.
Result of Action
Azide-containing compounds have been used in a variety of biological studies due to their reactivity and the specificity of click chemistry .
Action Environment
The stability and reactivity of azide-containing compounds can be influenced by factors such as temperature, ph, and the presence of copper ions, which catalyze the cuaac reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-azidoethyl)-1H-indole typically involves the introduction of the azido group to an indole derivative. One common method is the nucleophilic substitution reaction where an indole derivative with a suitable leaving group (e.g., halide) is reacted with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 3-(2-azidoethyl)-1H-indole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols due to the potentially hazardous nature of azides, and employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
3-(2-Azidoethyl)-1H-indole undergoes various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the click reaction with alkynes.
Reduction: Triphenylphosphine in the presence of water or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium azide in DMSO for nucleophilic substitution reactions.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Azidoethylbenzene: Similar structure but with a benzene ring instead of an indole.
3-(2-Azidoethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
2-Azidoethylpyridine: Similar structure but with a pyridine ring instead of an indole.
Uniqueness
3-(2-Azidoethyl)-1H-indole is unique due to the presence of both the indole core and the azidoethyl group. The indole core is known for its biological activity and presence in many natural products, while the azido group provides unique reactivity for various chemical transformations. This combination makes 3-(2-azidoethyl)-1H-indole a versatile compound in synthetic chemistry and biological applications .
属性
IUPAC Name |
3-(2-azidoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-14-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWVTNAPDLFAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468073 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63778-37-0 | |
| Record name | 3-(2-azidoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B1659088.png)
![(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(2-hydroxyphenyl)methylidene]ethanedihydrazonamide](/img/structure/B1659089.png)





![1,5-Dioxaspiro[5.5]undecane, 9-(1,1-dimethylethyl)-2-methyl-](/img/structure/B1659095.png)

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]aniline](/img/structure/B1659099.png)


![15,16,18,19,21-Pentazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,19-nonaene-17-thione](/img/structure/B1659108.png)
